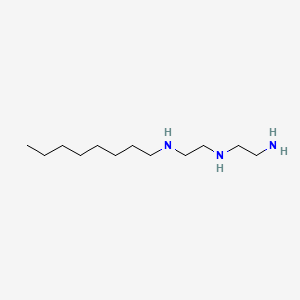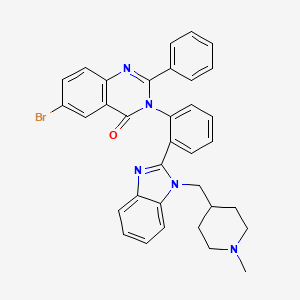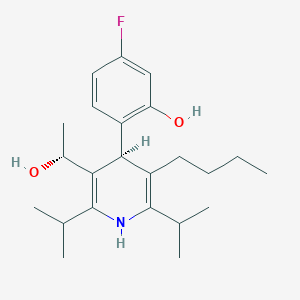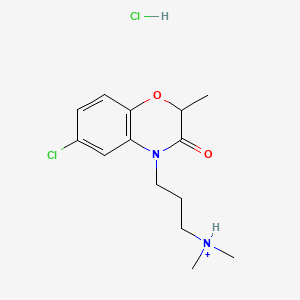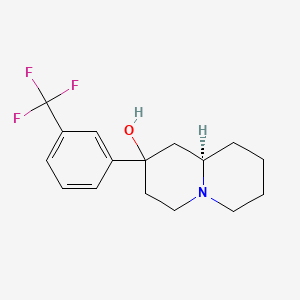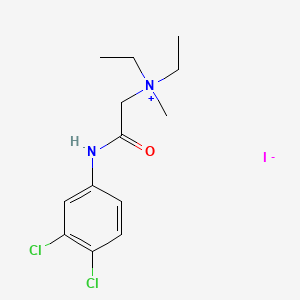
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of a positively charged nitrogen atom bonded to a (3,4-dichlorophenylcarbamoylmethyl) group, two ethyl groups, and a methyl group, with iodide as the counterion. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide typically involves the reaction of (3,4-dichlorophenylcarbamoylmethyl) chloride with diethylmethylamine in the presence of a suitable solvent, followed by the addition of iodide to form the final product. The reaction conditions often include:
Solvent: Common solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
科学的研究の応用
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of antimicrobial activity and mechanisms of action.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants.
作用機序
The mechanism of action of (3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide involves its interaction with microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound.
類似化合物との比較
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
(3,4-Dichlorophenylcarbamoylmethyl)diethylmethylammonium iodide is unique due to its specific chemical structure, which imparts distinct antimicrobial properties and makes it suitable for various applications. Its combination of a (3,4-dichlorophenylcarbamoylmethyl) group with diethylmethylammonium and iodide sets it apart from other quaternary ammonium compounds.
特性
CAS番号 |
73664-03-6 |
|---|---|
分子式 |
C13H19Cl2IN2O |
分子量 |
417.11 g/mol |
IUPAC名 |
[2-(3,4-dichloroanilino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H18Cl2N2O.HI/c1-4-17(3,5-2)9-13(18)16-10-6-7-11(14)12(15)8-10;/h6-8H,4-5,9H2,1-3H3;1H |
InChIキー |
PMWGPTJXBOSKQA-UHFFFAOYSA-N |
正規SMILES |
CC[N+](C)(CC)CC(=O)NC1=CC(=C(C=C1)Cl)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



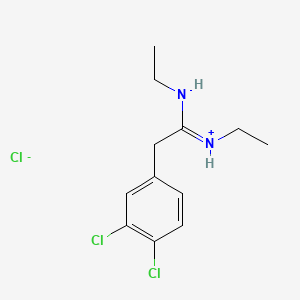
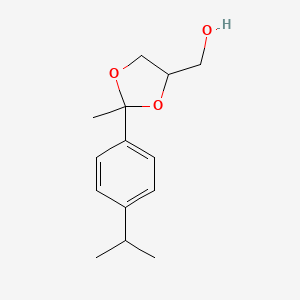

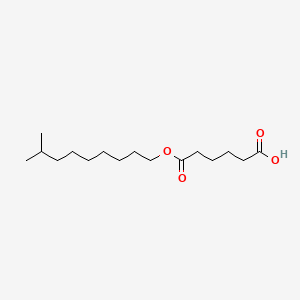
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

